6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
Molecular Formula |
C8H8N2OS2 |
|---|---|
Molecular Weight |
212.3 g/mol |
IUPAC Name |
6-(methylsulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2OS2/c1-12-3-5-2-6-7(11)9-4-10-8(6)13-5/h2,4H,3H2,1H3,(H,9,10,11) |
InChI Key |
FUZJDDIGLPKEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=CC2=C(S1)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Methyl 3-Aminothiophene-2-carboxylate
Methyl 3-aminothiophene-2-carboxylate serves as a critical intermediate for constructing the thienopyrimidinone ring. As demonstrated in analogous syntheses, this precursor reacts with isocyanates or thioureas under alkaline conditions to form pyrimidinone derivatives. For example, heating methyl 3-aminothiophene-2-carboxylate with phenyl isothiocyanate in dioxane yields thieno[3,2-d]pyrimidin-4-ones through cyclocondensation. Adapting this method, introducing a methylthio methyl group during precursor synthesis could enable direct incorporation into the final structure.
Cyclocondensation with Thiourea Derivatives
In a related approach, ethyl-3-oxobutanoate and thiourea undergo ring-closing cyclization in ethanolic KOH to form 2-thioxopyrimidinones. Applying this to thiophene derivatives, methyl 3-((methylthio)methyl)thiophene-2-carboxylate could cyclize with thiourea to generate the target compound. This route necessitates prior synthesis of the substituted thiophene precursor, which may involve Friedel-Crafts alkylation or nucleophilic substitution.
Post-Cyclization Functionalization
S-Alkylation of Thiolated Intermediates
A common strategy for introducing sulfur-based substituents involves alkylating thiolate intermediates. For instance, 2-thioxopyrimidinones react with alkyl halides (e.g., 2-chloroethanol) in aqueous KOH to form S-alkylated derivatives. Applying this to 6-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one, treatment with chloromethyl methyl sulfide (Cl-CH₂-S-Me ) in alkaline conditions would yield the target compound:
This method mirrors the synthesis of 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one reported in, where S-alkylation proceeds efficiently at room temperature.
Alternative Routes: Direct Substitution During Cyclization
One-Pot Synthesis Using Pre-Functionalized Precursors
Incorporating the (methylthio)methyl group during the cyclization step avoids post-synthetic modifications. For instance, methyl 3-((methylthio)methyl)thiophene-2-carboxylate could react with urea or thiourea under basic conditions to form the pyrimidinone ring. This method, analogous to the synthesis of 3-R-thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones, would require optimizing reaction temperatures and solvent systems (e.g., dioxane or ethanol).
Use of Methylthio Methyl Grignard Reagents
Grignard reagents like MeS-CH₂-MgBr could theoretically undergo nucleophilic addition to electrophilic positions on the thienopyrimidinone core. However, this route remains unexplored in the literature and would necessitate rigorous control of reaction conditions to prevent side reactions.
Optimization and Challenges
Reaction Conditions
-
Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while ethanol facilitates cyclization.
-
Base Selection : KOH or NaOH promotes deprotonation of thiol groups for alkylation.
-
Temperature : Moderate heating (60–100°C) is typical for cyclocondensation, whereas alkylation often proceeds at room temperature.
Yield and Purity Considerations
Yields for analogous S-alkylation reactions range from 59% to 94%, depending on the electrophile and reaction time. Purification via recrystallization (e.g., using i-PrOH:DMF mixtures) ensures high purity, as evidenced by elemental analysis and NMR data.
Analytical Characterization
Successful synthesis requires validation through:
-
¹H NMR : Peaks for the methylthio methyl group (δ ~2.1 ppm for S-CH₃) and thiophene protons (δ ~7.0–8.1 ppm).
-
IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~670 cm⁻¹).
-
Elemental Analysis : Confirmation of C, H, N, and S content within ±0.4% of theoretical values.
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Oxidation of the Methylthio Group
The methylthio (-SCH₃) moiety undergoes oxidation to form sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) derivatives. This reaction is critical for modifying electronic properties and enhancing biological activity.
Example Reaction Pathway
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| S → SO₂ oxidation | -CPBA, CH₂Cl₂, 2 h, rt | -CPBA | 66% |
In a representative procedure, treatment of structurally analogous thienopyrimidine derivatives with 75% -chloroperbenzoic acid (-CPBA) in dichloromethane facilitates sulfone formation .
Alkylation of the Pyrimidinone NH Group
The NH group in the pyrimidinone ring participates in alkylation reactions, enabling structural diversification for pharmacological studies.
Example Reaction Pathway
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| NH → N-Ethyl | Ethyl iodide, NaH, DMF, 0°C, 1 h | NaH | 98% |
Sodium hydride (NaH) in dimethylformamide (DMF) promotes deprotonation of the NH group, followed by nucleophilic attack on ethyl iodide to yield N-ethyl derivatives .
Electrophilic Bromination of the Thienopyrimidine Ring
Electrophilic substitution reactions occur at specific positions on the thienopyrimidine ring, depending on directing effects.
Example Reaction Pathway
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Bromination at C-6 | Br₂, CH₃COOH, 80°C, 1 h | Bromine | 95% |
Bromination of the parent thieno[2,3-]pyrimidin-4(3)-one in acetic acid introduces bromine at the C-6 position . For 6-((methylthio)methyl)-substituted derivatives, bromination may occur at alternate positions due to steric and electronic effects.
Acylation Reactions
The sulfur atom in the methylthio group can undergo -acylation to generate thioester derivatives.
Example Reaction Pathway
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| -Acylation | Acetyl chloride, DMF, rt | Acetyl chloride | ~70% |
Treatment with acetyl chloride in dimethylformamide (DMF) selectively acylates the sulfur atom, forming -acetylated products .
Nucleophilic Substitution
The methylthio group acts as a leaving group in nucleophilic displacement reactions under basic conditions.
Example Reaction Pathway
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| SCH₃ → SNu substitution | K₂CO₃, CH₃CN, rt | Amines/Halides | 75% |
In a model study, analogous methylthio-substituted thienopyrimidines reacted with amines or alkoxides in acetonitrile to yield substituted derivatives .
Cyclocondensation Reactions
The thienopyrimidine core participates in cyclocondensation to form fused heterocycles.
Example Reaction Pathway
| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | H₃PO₄, PPA, 120°C, 4 h | Polyphosphoric acid | 90% |
Heating with polyphosphoric acid (PPA) facilitates cyclocondensation of thiophene precursors to generate tricyclic structures .
Scientific Research Applications
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential as a therapeutic agent against various bacterial infections.
Mechanism of Action
The exact mechanism of action of 6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets in bacterial cells, disrupting essential biological pathways, and leading to cell death . The compound may inhibit enzymes involved in DNA replication or protein synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
Key Observations:
Substituent Position and Bioactivity: Position 6: Methyl (6-CH₃) and dimethyl (5,6-CH₃) groups are common in antimicrobial derivatives . Position 2: Aryloxy or benzimidazole substituents correlate with antiparasitic and antifungal activities . Position 3: Alkyl groups (e.g., isopropyl) improve metabolic stability and pharmacokinetics .
Sulfur-Containing Modifications: The methylthio group (SMe) in this compound is distinct from mercapto (-SH) or thioether (-S-) groups in other derivatives (e.g., 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one) . Such modifications influence redox activity and metal-binding capacity, critical for enzyme inhibition.
Biological Activity
6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with a thieno[2,3-d]pyrimidine core. Its molecular formula is , and it has a molecular weight of approximately 212.29 g/mol. The compound exhibits potential biological activities due to the presence of the methylthio group, which can influence its pharmacological properties.
The compound is characterized by its solubility in various solvents, which enhances its utility in chemical applications. Its functional groups allow it to undergo typical reactions associated with thieno[2,3-d]pyrimidines, potentially leading to various derivatives with distinct biological activities.
Biological Activities
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have explored the antiproliferative effects of thieno[2,3-d]pyrimidine derivatives on cancer cell lines. For instance, compounds related to this class have shown significant inhibition of cell proliferation and microtubule depolymerization at low concentrations (e.g., IC50 values as low as 9 nM) .
- Hormonal Modulation : Thieno[2,3-d]pyrimidine derivatives have been investigated as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. A notable example includes a derivative that demonstrated high binding affinity and potent antagonistic activity with IC50 values ranging from 0.06 to 0.1 nM .
- Antioxidant Properties : Some studies have reported the antioxidant activities of pyrimidine derivatives, suggesting that compounds like this compound may also possess protective effects against oxidative stress .
Case Studies and Research Findings
- Antiproliferative Effects : In a study evaluating microtubule-targeting agents, a compound structurally similar to this compound was found to induce significant microtubule depolymerization at concentrations as low as 10 µM. The most potent analog achieved an EC50 value of 19 nM .
- LHRH Antagonism : Another study highlighted the effectiveness of thieno[2,3-d]pyrimidine derivatives in suppressing plasma LH levels in animal models when administered orally. This indicates their potential use in therapeutic applications related to hormonal regulation .
Comparative Analysis
The following table summarizes related compounds and their biological activities:
| Compound Name | CAS Number | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 5-(N-benzyl-N-methylaminomethyl)-1-(2,6-difluorobenzyl)-6-[4-(3-methoxyureido)phenyl]-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 12345678 | LHRH antagonist | 0.06 |
| 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | 18593-44-7 | Antiproliferative | 9 |
| Thieno[2,3-d]pyrimidin-4(3H)-one | 14080-50-3 | Microtubule depolymerization | Not specified |
Q & A
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S–C bonds at ~600–700 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substituent positions and regiochemistry. For example, aromatic protons in 4a appear as multiplets at δ 6.8–7.2 ppm .
- Chromatography-Mass Spectrometry (LC-MS) : Validates molecular weight and purity .
What biological activities have been reported for these compounds?
Basic Research Question
- Anticancer : Inhibition of VEGFR-2 via molecular hybridization with 1,3,4-oxadiazole moieties (IC₅₀ values in µM range) .
- Enzyme Inhibition :
- Anticonvulsant : 6-Methyl-2-arylaminopyrimidines (e.g., 3.1–3.9) exhibit activity influenced by substituent electronegativity .
- Anti-Tyrosinase : 2-Substituted derivatives (e.g., 4g with 2,4-dihydroxybenzene) show docking affinity for melanogenesis regulation .
How to design experiments to evaluate DHFR inhibitory activity?
Advanced Research Question
Methodology :
Synthesis : Prepare derivatives with varying substituents (e.g., methoxy, chloro) to assess structure-activity relationships (SAR) .
In Vitro Assay : Use recombinant DHFR enzyme and monitor NADPH oxidation at 340 nm.
Data Analysis : Calculate IC₅₀ values and compare with controls (e.g., methotrexate).
Validation : Cross-check with cytotoxicity assays (e.g., MTT on cancer cell lines) .
Q. Critical Parameters :
- Substituent polarity (e.g., electron-withdrawing groups enhance binding).
- Solubility adjustments (use DMSO/PBS mixtures).
How to resolve contradictions in biological activity data across studies?
Advanced Research Question
Approach :
- Assay Conditions : Compare cell-free vs. cell-based systems (e.g., 17β-HSD1 inhibition in recombinant enzyme vs. intact cells) .
- Substituent Effects : Analyze how electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., chloro) groups alter activity (see SAR tables in ).
- Statistical Validation : Use ANOVA to assess significance of IC₅₀ differences between derivatives.
Q. Example Contradiction :
- Compound 4b (58% yield) shows lower DHFR activity than 4c (89% yield), possibly due to steric hindrance from 2,5-dimethoxy groups .
How to perform molecular docking studies for target identification?
Advanced Research Question
Protocol :
Protein Preparation : Retrieve target structure (e.g., VEGFR-2 PDB: 4ASD) and remove water/ligands .
Ligand Preparation : Optimize 3D geometry of derivatives (e.g., Gaussian09) and generate PDBQT files (AutoDock Tools).
Docking : Use AutoDock Vina with grid boxes centered on active sites (e.g., hinge region for VEGFR-2).
Validation : Compare docking scores (binding energy) with known inhibitors (e.g., sorafenib).
MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability .
Q. Key Metrics :
- Hydrogen bonds (e.g., between pyrimidinone C=O and kinase residues).
- Hydrophobic interactions (e.g., methylthio groups in allosteric pockets).
What strategies optimize synthesis yields for complex derivatives?
Advanced Research Question
Optimization Tactics :
Q. Case Study :
- One-pot synthesis of 2,3-disubstituted derivatives achieves 89% yield via sequential aldehyde-amine coupling .
How to assess selectivity against related enzymes (e.g., 17β-HSD1 vs. HSD2)?
Advanced Research Question
Methodology :
Enzyme Assays : Parallel testing using recombinant 17β-HSD1 and HSD2 with [³H]-estrone as substrate .
Structural Modifications : Introduce bulky groups (e.g., octahydro-azepine in 7f) to hinder HSD2 binding .
Computational Screening : Compare docking poses in both enzymes to identify selectivity-determining residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
